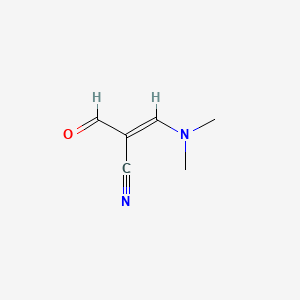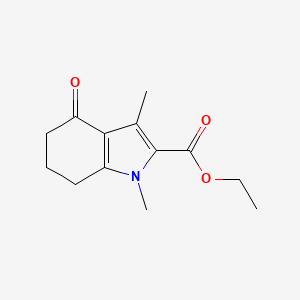![molecular formula C7H5F3N4 B3047537 8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺 CAS No. 1416439-95-6](/img/structure/B3047537.png)
8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺
描述
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of triazolopyridine derivatives and has a molecular weight of 229.2 g/mol. In
科学研究应用
合成和生物活性
8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺已作为一组氟化三唑并吡啶的一部分合成,对乳腺癌、结肠癌和肺癌等癌细胞系表现出显着的抗增殖活性。这些化合物使用涉及环缩合的实用程序合成,其结构通过 NMR 光谱数据确认。对牛二氢叶酸还原酶 (DHFR) 缺乏抑制活性表明它们的抗增殖作用是通过除 DHFR 抑制以外的机制 (Dolzhenko 等人,2008)。
新颖的合成策略
研究集中于用于制造生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的新型合成策略。已经开发出一种涉及分子内氧化 N-N 键形成的无金属合成,为构建 1,2,4-三唑并[1,5-a]吡啶骨架提供了一种便捷的方法。该方法具有反应时间短、收率高的特点 (Zheng 等人,2014)。
除草活性
取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括 8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺的变体,已显示出优异的除草活性。这些化合物通过缩合过程制备,并在低施用率下显示出广谱除草效果 (Moran,2003)。
抗真菌活性
一项关于在微波辐照下合成的新型取代三唑并吡啶的研究显示出较弱的抗真菌活性。这些化合物由二氯三氟甲基吡啶和肼合水合成,其化学结构通过 NMR 和 MS 分析表征 (Yang 等人,2015)。
在药物开发中的应用
三唑并吡啶,包括 8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺,正在成为重要的药效团。它们的性质受特定取代基的影响,对于药物开发和在晶体工程中的应用非常有价值。这些化合物由于独特的电子和分子间相互作用特性,在其晶体结构中展示了多种超分子合成子 (Chai 等人,2019)。
高能材料中的高热稳定性
含三氟甲基的稠合三唑-三嗪能分子,其中包括 8-(三氟甲基)-[1,2,4]三唑并[1,5-A]吡啶-2-胺,已合成出具有高热稳定性和对机械刺激不敏感的特性。这使其成为耐热能材料的潜在候选者 (Yan 等人,2021)。
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition or agonistic activity .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to inflammation, cell proliferation, and other biological processes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anti-proliferative, and other effects .
属性
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-14-5(4)12-6(11)13-14/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQGDUCEDDCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201728 | |
| Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416439-95-6 | |
| Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)










![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)

